2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(1-ETHYLPROPYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethylpropyl group and a dimethoxyphenol moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1-ETHYLPROPYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with Ethylpropyl Group: The ethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of Dimethoxyphenol Moiety: The final step involves the coupling of the piperazine derivative with 2,6-dimethoxyphenol using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1-ETHYLPROPYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[4-(1-ETHYLPROPYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications, including:
Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.
Pharmacology: For studying receptor binding and activity, particularly in the central nervous system.
Chemical Biology: As a tool for probing biological pathways and mechanisms.
Industrial Applications: In the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-{[4-(1-ETHYLPROPYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with G-protein-coupled receptors, modulating their activity and leading to various physiological effects . The dimethoxyphenol moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and exhibit similar biological activities.
4-[(4-Ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol: A structurally similar compound with comparable pharmacological properties.
Uniqueness
4-{[4-(1-ETHYLPROPYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives. Its combination of an ethylpropyl group and a dimethoxyphenol moiety may result in unique receptor binding profiles and therapeutic potential.
Properties
Molecular Formula |
C18H30N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[(4-pentan-3-ylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C18H30N2O3/c1-5-15(6-2)20-9-7-19(8-10-20)13-14-11-16(22-3)18(21)17(12-14)23-4/h11-12,15,21H,5-10,13H2,1-4H3 |
InChI Key |
ZHVXWWLIGUJNQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.